molecular formula C18H21NO2 B458129 N-(4-ethylphenyl)-2-phenoxybutanamide

N-(4-ethylphenyl)-2-phenoxybutanamide

Cat. No.: B458129
M. Wt: 283.4g/mol
InChI Key: CZAFAEOYLZHMDL-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-phenoxybutanamide is an amide derivative characterized by a butanamide backbone substituted with a 4-ethylphenyl group at the nitrogen and a phenoxy group at the second carbon of the butanamide chain.

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4g/mol

IUPAC Name

N-(4-ethylphenyl)-2-phenoxybutanamide

InChI

InChI=1S/C18H21NO2/c1-3-14-10-12-15(13-11-14)19-18(20)17(4-2)21-16-8-6-5-7-9-16/h5-13,17H,3-4H2,1-2H3,(H,19,20)

InChI Key

CZAFAEOYLZHMDL-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C(CC)OC2=CC=CC=C2

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(CC)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

The compound shares structural motifs with several bioactive amides documented in the literature, including:

(a) VUAA1
  • Structure : N-(4-ethylphenyl)-2-((4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide .
  • Key Differences: VUAA1 replaces the phenoxy group with a triazolylthio-pyridine moiety.
  • Activity : Acts as a mosquito larval repellent by targeting olfactory receptors. The triazole and pyridine groups are critical for binding to insect odorant receptors .
(b) iCRT3
  • Structure : 2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide .
  • Key Differences: Incorporates an oxazole ring and a sulfanyl group instead of phenoxy.
  • Activity : Inhibits Wnt/β-catenin signaling by binding β-catenin, suppressing pro-inflammatory cytokines in macrophages .
(c) AGN-PC-05CAA2
  • Structure: N-(4-amino-2-methylphenyl)-2-(2-methylphenoxy)butanamide .
  • Key Differences: Features an amino-methylphenyl group and a methylphenoxy substituent.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity
N-(4-ethylphenyl)-2-phenoxybutanamide C₁₈H₂₁NO₂ 283.37 4-ethylphenyl, phenoxy Not reported
VUAA1 C₁₇H₂₀N₄OS 336.43 Triazolylthio, pyridine Mosquito repellent
iCRT3 C₂₁H₂₃N₃O₂S 381.49 Oxazole, sulfanyl Wnt pathway inhibitor
AGN-PC-05CAA2 C₁₈H₂₂N₂O₂ 298.38 Amino-methylphenyl, methylphenoxy Undisclosed

Key Research Findings

Substituent-Driven Activity: The triazolylthio group in VUAA1 is essential for insect repellency, while the phenoxy group in the target compound may favor interactions with mammalian targets due to its aromaticity and moderate hydrophobicity .

Pharmacokinetic Implications: The ethylphenyl group, common to all compounds, likely improves membrane permeability but may reduce aqueous solubility. Methylphenoxy (AGN-PC-05CAA2) and amino groups could improve solubility compared to the target compound’s unmodified phenoxy group .

Synthetic Accessibility: Amides with phenoxy substituents (e.g., the target compound) are typically synthesized via coupling reactions, as demonstrated in the synthesis of Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (). Similar methods may apply to this compound .

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